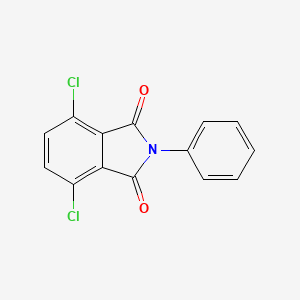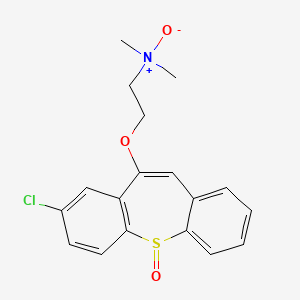
4,7-Dichloro-2-phenylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4,7-Dichloro-2-phenylisoindoline-1,3-dione is a chemical compound used in scientific research. It is a part of the isoindoline family of compounds, which are present in a wide array of bioactive molecules . These compounds have diverse applications ranging from drug synthesis to material science.
Synthesis Analysis
Isoindolines, including 4,7-Dichloro-2-phenylisoindoline-1,3-dione, are synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis technique was to develop a green chemistry approach .Molecular Structure Analysis
Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They are important intermediates for the synthesis of new drugs with different applications .Chemical Reactions Analysis
The synthesis of isoindolines, including 4,7-Dichloro-2-phenylisoindoline-1,3-dione, involves simple heating and relatively quick solventless reactions . They are then purified with a methodology as green as possible .Safety And Hazards
While specific safety and hazard information for 4,7-Dichloro-2-phenylisoindoline-1,3-dione is not available, it’s important to handle all chemical compounds with care and follow safety guidelines. For example, a similar compound, 2,3-Dichloro-1,4-naphthoquinone, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, and causes skin and eye irritation .
Eigenschaften
IUPAC Name |
4,7-dichloro-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-6-7-10(16)12-11(9)13(18)17(14(12)19)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHXUUGDPVMHJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-2-phenylisoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)
![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)



